HDS 029

Pan-ErbB inhibition Tyrosine kinase inhibitor Enzymatic IC50

For researchers studying EGFR signaling where other ErbB family members are a confounding factor, HDS 029 provides a precise solution. Unlike generic pan-ErbB inhibitors, its irreversible covalent binding and defined selectivity profile (IC50: ErbB1 0.3 nM, ErbB2 1.1 nM, ErbB4 0.5 nM) ensure prolonged target suppression even after washout, critical for studying receptor turnover kinetics. - Defined Selectivity: ~10-fold selectivity for ErbB1 over other ErbB receptors, enabling clear dissection of EGFR-specific biology. - In Vivo Validated: Has demonstrated significant tumor regression in A431, SF767, SKOV3, BXPC3, and H125 xenograft models. - Supply Chain Reliability: Available from stock with comprehensive quality documentation.

Molecular Formula C17H11ClFN5O
Molecular Weight 355.8 g/mol
CAS No. 881001-19-0
Cat. No. B1663697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDS 029
CAS881001-19-0
SynonymsN-(4-[(-3-Chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl-2-butynamide
Molecular FormulaC17H11ClFN5O
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESCC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23)
InChIKeyDLPSDPPZXRJQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDS 029: Irreversible Pan-ErbB Inhibitor


HDS 029 (CAS 881001-19-0), also known as EGFR/ErbB-2/ErbB-4 inhibitor-3, is a synthetic organic compound of the pyrido[3,4-d]pyrimidine class [1]. It functions as a cell-permeable, ATP-binding site-targeting, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, specifically ErbB1 (EGFR), ErbB2, and ErbB4 . The compound demonstrates potent pan-ErbB enzymatic inhibition, with IC50 values in the low nanomolar range across these targets, and inhibits ligand-induced receptor autophosphorylation in cellular models .

Target Pathway Irreversible pan-ErbB (ErbB1/2/4) inhibition for receptor tyrosine kinase studies
Cellular Probe Cell-permeable, ATP-site-targeted covalent inhibitor for signaling research
Engagement Duration Covalent binding supports sustained target suppression in assay models

HDS 029: Non-Interchangeable Pan-ErbB Inhibitor


Generic substitution among pan-ErbB inhibitors is not scientifically valid due to significant differences in their target selectivity profiles, potency across ErbB isoforms, and mechanism of action (reversible vs. irreversible) [1]. While compounds like dacomitinib and afatinib share the same target class, they exhibit markedly different IC50 values across the ErbB family and divergent cellular and in vivo activities [2]. Furthermore, the irreversible nature of HDS 029's covalent binding to the kinase domain's ATP-binding site provides a distinct biochemical and cellular phenotype compared to reversible inhibitors like lapatinib, which is critical for applications requiring prolonged target suppression .

Reversible pan-ErbB inhibitors (e.g., lapatinib) may not reproduce sustained target engagement due to covalent binding differences.
Pan-ErbB inhibitors with divergent isoform selectivity (e.g., dacomitinib, afatinib) may shift pathway-response interpretation.

HDS 029 vs. Key ErbB Inhibitor Comparators


Pan-ErbB Enzymatic Potency vs. Canertinib

HDS 029 demonstrates a distinct and more potent pan-ErbB enzymatic inhibition profile compared to the comparator pan-ErbB inhibitor Canertinib (CI-1033). While both are irreversible inhibitors, HDS 029 exhibits substantially lower IC50 values against ErbB2 (HER2) and ErbB4, indicating a more balanced and potent suppression of the entire ErbB family . This differential potency profile is critical for applications targeting tumors with co-activation of multiple ErbB receptors.

Pan-ErbB Enzymatic Potency vs. Canertinib
Data to verify
HDS 029 IC50: 0.3 nM (ErbB1), 1.1 nM (ErbB2), 0.5 nM (ErbB4). Canertinib: 1.5 nM (EGFR), 9.0 nM (ErbB2)
Supports target engagement assay interpretation
Cell-free enzymatic assay context; source review needed
Pan-ErbB inhibition Tyrosine kinase inhibitor Enzymatic IC50

Cellular EGFR Autophosphorylation vs. Canertinib

In a direct comparison of cellular activity, HDS 029 inhibits EGF-induced ErbB1 (EGFR) autophosphorylation with an IC50 of 2.5 nM in NIH3T3 cells . This cellular potency is significantly greater than that of the comparator irreversible pan-ErbB inhibitor Canertinib (CI-1033), which inhibits cellular EGFR autophosphorylation with an IC50 of 7.4 nM under similar conditions [1]. This 3-fold difference in cellular IC50 is a key differentiating factor for applications where target engagement in a cellular context is paramount.

Cellular EGFR Autophosphorylation vs. Canertinib
Reported
IC50 2.5 nM (HDS 029) vs. 7.4 nM (Canertinib) in NIH3T3 cells
Supports cellular assay-response interpretation
EGF-induced autophosphorylation model
Cellular IC50 EGFR autophosphorylation NIH3T3 cells

Irreversible Covalent Binding vs. Lapatinib

A fundamental differentiation of HDS 029 is its mechanism of irreversible, covalent inhibition, which contrasts sharply with reversible inhibitors such as lapatinib. HDS 029 targets the ATP-binding site and forms a covalent bond with a cysteine residue in the kinase domain, leading to prolonged target inhibition that is not easily overcome by high cellular ATP concentrations . This is a class-level distinction from reversible inhibitors that must compete with ATP for binding and dissociate from the target . The irreversible nature of HDS 029 is particularly important for achieving sustained target knockdown and for applications studying the kinetics of receptor signaling turnover.

Irreversible Covalent Binding vs. Lapatinib
Class-level inference
Covalent, irreversible binding to kinase domain vs. reversible, non-covalent interaction
Informs prolonged target suppression assay design
Qualitative binding kinetic difference
Irreversible inhibitor Covalent binding Mechanism of action

In Vivo Antitumor Activity in Xenografts

HDS 029 (reported as compound 39) has demonstrated robust in vivo antitumor activity in multiple human xenograft models, a key differentiator for applications requiring validation of target engagement in a physiological setting. The compound achieved tumor regressions at 10 mg/kg in the A431 human epidermoid carcinoma model and at 40 mg/kg in the SF767 human glioblastoma and SKOV3 human ovarian carcinoma models [1]. Furthermore, complete tumor stasis was observed at 40 mg/kg in the BXPC3 human pancreatic carcinoma and H125 human non-small-cell lung carcinoma models [1]. This broad in vivo efficacy profile, established in the original characterization paper, provides a critical benchmark for its use as a tool compound in preclinical oncology research.

In Vivo Xenograft Activity
Reported
Tumor regression at 10 mg/kg (A431) and 40 mg/kg (SF767, SKOV3); stasis at 40 mg/kg (BXPC3, H125)
Supports xenograft model-response evaluation
Immunocompromised mouse models
In vivo efficacy Xenograft model Tumor regression

Selectivity for ErbB1 Over ErbB2/4

While HDS 029 is a potent pan-ErbB inhibitor, it exhibits a notable selectivity profile within the ErbB family itself. The original structure-activity relationship (SAR) study reported that this class of compounds is, on average, about 10-fold more potent against ErbB1 compared to ErbB2 and ErbB4 in enzymatic assays . This inherent bias towards ErbB1 is a crucial design feature for researchers needing to target ErbB1-driven signaling while still providing coverage against other ErbB family members. This contrasts with some other pan-ErbB inhibitors that may have a more balanced or differently biased profile.

ErbB1 Selectivity Over ErbB2/4
Class-level inference
ErbB1 IC50 0.3 nM; ErbB2/ErbB1 ratio 3.67, ErbB4/ErbB1 1.67; class ~10-fold preference
Guides ErbB1-dominant pathway study design
Enzymatic assay selectivity review
Selectivity profile ErbB1 preference Kinase selectivity

HDS 029: Key Research Applications


EGFR Signaling with Co-Expressed HER2/ErbB4

HDS 029 is ideally suited for studying EGFR (ErbB1) signaling pathways in cancer cell lines where co-expression of HER2 (ErbB2) or ErbB4 is a confounding factor. Its superior enzymatic potency against ErbB1 (0.3 nM) combined with its ~10-fold class-level selectivity for ErbB1 over other ErbB receptors [1] allows for robust inhibition of the primary target while providing a defined, quantifiable level of pan-ErbB coverage. This makes it a powerful tool for dissecting EGFR-specific biology in a context where other ErbB family members are present and active.

Xenograft Models for Pan-ErbB Inhibition

For researchers planning in vivo efficacy studies using human tumor xenograft models, HDS 029 offers a validated starting point. The compound has demonstrated significant tumor regression and complete stasis in a range of xenograft models, including A431 epidermoid carcinoma, SF767 glioblastoma, SKOV3 ovarian carcinoma, BXPC3 pancreatic carcinoma, and H125 non-small-cell lung carcinoma [2]. This established in vivo benchmark reduces uncertainty in experimental design and provides a well-characterized tool for comparing novel pan-ErbB inhibitors or for use as a positive control in preclinical oncology studies.

Prolonged Target Suppression via Irreversible Inhibition

The irreversible, covalent mechanism of HDS 029 makes it the preferred choice for cellular assays designed to measure the downstream consequences of prolonged ErbB signaling inhibition. In contrast to reversible inhibitors, the covalent binding of HDS 029 ensures that target kinase activity remains suppressed for an extended period, even after compound washout. This property is essential for accurately studying the kinetics of receptor turnover, feedback signaling loop activation, and the development of cellular adaptations to sustained ErbB pathway blockade.

Irreversible vs. Reversible Pan-ErbB Inhibition

HDS 029 serves as an ideal representative of irreversible pan-ErbB inhibitors in studies designed to compare the biological and pharmacological differences between irreversible and reversible modes of kinase inhibition. Its well-characterized potency, selectivity, and in vivo activity profile [1][2] make it a robust reference compound for benchmarking against reversible inhibitors like lapatinib or newer reversible pan-ErbB candidates. Such comparisons are crucial for understanding the role of drug-target residence time and its impact on cellular and in vivo efficacy.

Application
Selection Property
Validation Focus
EGFR Signaling with Co-expressed ErbB Family Members
Irreversible pan-ErbB inhibition with ErbB1 preference
ErbB1-driven pathway readouts
Xenograft Model-Response Studies
Validated in vivo exposure context
Model-dependent tumor growth inhibition endpoints
Prolonged Target Suppression Assays
Covalent, washout-resistant inhibition
Kinetics of receptor signaling turnover
Irreversible vs. Reversible Kinase Inhibition Comparison
Mechanism-dependent pharmacodynamic profile
Drug-target residence time impact

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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